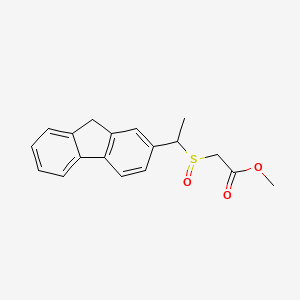
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The initial step involves the preparation of the fluorenyl intermediate. This can be achieved through the Friedel-Crafts acylation of fluorene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethyl Sulfinyl Group: The fluorenyl intermediate is then reacted with ethyl sulfinyl chloride under basic conditions to introduce the ethyl sulfinyl group.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield thioether derivatives.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorenyl group can enhance the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can facilitate binding to hydrophobic pockets, while the sulfinyl and ester groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)thio)-, methyl ester: Similar structure but with a thioether group instead of a sulfinyl group.
Acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfonyl)-, methyl ester: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in acetic acid, ((1-(9H-fluoren-2-yl)ethyl)sulfinyl)-, methyl ester distinguishes it from its analogs. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72322-80-6 |
|---|---|
Formule moléculaire |
C18H18O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 2-[1-(9H-fluoren-2-yl)ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H18O3S/c1-12(22(20)11-18(19)21-2)13-7-8-17-15(9-13)10-14-5-3-4-6-16(14)17/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
VBYHSEYKPPMKRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
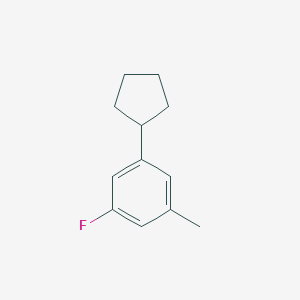
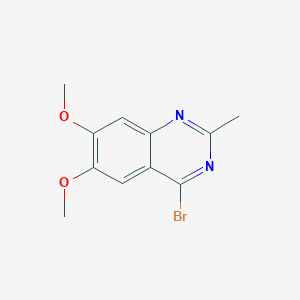
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
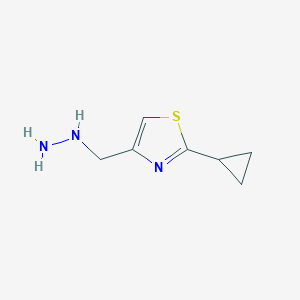

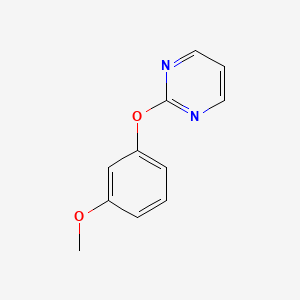
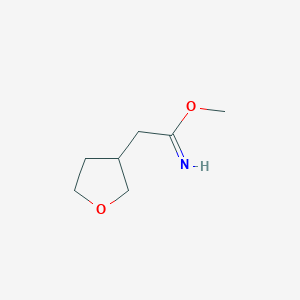
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
